molecular formula C38H60N8O11 B15160780 L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- CAS No. 663896-33-1

L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl-

Cat. No.: B15160780
CAS No.: 663896-33-1
M. Wt: 804.9 g/mol
InChI Key: QIPRUQCORAJKNJ-DJWQRSESSA-N
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Description

L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- involves the stepwise coupling of individual amino acids. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of coupling and deprotection reactions. Common reagents used in these reactions include carbodiimides for activation and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such peptides often utilizes automated peptide synthesizers to enhance efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and pH, to ensure high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as the oxidation of tryptophan to formylkynurenine.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan residues can lead to the formation of formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, tryptophan residues within the peptide can be involved in serotonin synthesis, affecting neurotransmission and mood regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

    L-Valyl-L-threonyl-:

    L-Serine: An amino acid involved in various metabolic pathways.

Uniqueness

L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its complex structure allows for targeted interactions with biological molecules, making it a valuable tool in research and therapeutic development.

Properties

CAS No.

663896-33-1

Molecular Formula

C38H60N8O11

Molecular Weight

804.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C38H60N8O11/c1-9-19(6)29(35(53)46-31(21(8)49)36(54)41-25(38(56)57)14-22-15-40-24-13-11-10-12-23(22)24)44-34(52)28(18(4)5)43-32(50)26(16-47)42-37(55)30(20(7)48)45-33(51)27(39)17(2)3/h10-13,15,17-21,25-31,40,47-49H,9,14,16,39H2,1-8H3,(H,41,54)(H,42,55)(H,43,50)(H,44,52)(H,45,51)(H,46,53)(H,56,57)/t19-,20+,21+,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

QIPRUQCORAJKNJ-DJWQRSESSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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